molecular formula C14H14BrIO2 B041165 Bis(p-methoxyphenyl)iodonium bromide CAS No. 19231-06-2

Bis(p-methoxyphenyl)iodonium bromide

Cat. No. B041165
CAS RN: 19231-06-2
M. Wt: 421.07 g/mol
InChI Key: YDSNSDXMWRVLLI-UHFFFAOYSA-M
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Description

Bis(p-methoxyphenyl)iodonium bromide, also known as MPI, is an organometallic compound that has been studied for its potential applications in scientific research. MPI is a bromide salt composed of two molecules of p-methoxyphenyl iodonium joined together by a bromide ion. It is a colorless solid that is soluble in water and organic solvents. MPI has been found to be a useful reagent for a variety of synthetic and analytical applications in the laboratory.

Scientific Research Applications

Synthesis of N-Aryl Alpha Amino Acids

Bis[(3'-methoxycarbonyl)phenyl]iodonium bromide and its derivatives are utilized in the arylation of α-amino acid methyl esters, leading to the synthesis of N-aryl α-amino acids. This process maintains the chiral integrity of the amino acids, which is crucial for their potential application in the synthesis of peptides. The reaction sequence preserves the amino acids' chirality, as confirmed through the successful synthesis of chiral tripeptide and dipeptides, highlighting its significance in peptide synthesis and modification (McKerrow et al., 2012).

Catalysis in Organic Synthesis

A catalytic system consisting of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) demonstrates regioselective synthesis capabilities. It's instrumental in the synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showcasing the potential of bis(4-methoxyphenyl)iodonium derivatives in facilitating the formation of complex molecules with high transannular strain. This catalytic method, highlighted by its efficiency and regioselectivity, opens new avenues for synthesizing structurally complex molecules with potential applications in medicinal chemistry and materials science (Verma et al., 2016).

Radiosynthesis of Complex Molecules

Bis(4-benzyloxyphenyl)iodonium salts have been identified as efficient precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol. This compound is a crucial intermediate for constructing complex molecules bearing a 4-[¹⁸F]fluorophenoxy moiety. The utilization of these iodonium salts in the radiosynthesis process demonstrates the potential of bis(p-methoxyphenyl)iodonium derivatives in facilitating the production of radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) (Helfer et al., 2013).

Photopolymerization Processes

Bis(p-methoxyphenyl)iodonium salts are effective in photosensitizing and initiating the polymerization of acrylates under UV-blue light irradiation. These compounds, when used with suitable co-initiators, demonstrate significant potential in initiating radical polymerization, thereby contributing to advancements in material science and engineering, especially in the development of new polymeric materials with tailored properties (Kabatc et al., 2017).

Safety and Hazards

Bis(p-methoxyphenyl)iodonium bromide is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNSDXMWRVLLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940894
Record name Bis(4-methoxyphenyl)iodanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19231-06-2
Record name Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19231-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-methoxyphenyl)iodonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methoxyphenyl)iodanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-methoxyphenyl)iodonium bromide
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